[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester
Description
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester (CAS: 1353973-66-6) is a synthetic organic compound with the molecular formula C₁₅H₂₁N₃O₃ and a molecular weight of 291.35 g/mol . Structurally, it features:
- A pyrrolidine ring substituted with a 2-amino-acetyl group at the 1-position.
- A methyl-carbamic acid benzyl ester moiety attached to the pyrrolidin-2-ylmethyl group.
Properties
IUPAC Name |
benzyl N-[[1-(2-aminoacetyl)pyrrolidin-2-yl]methyl]-N-methylcarbamate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23N3O3/c1-18(11-14-8-5-9-19(14)15(20)10-17)16(21)22-12-13-6-3-2-4-7-13/h2-4,6-7,14H,5,8-12,17H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SHMVJVHCUBHQQG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1CCCN1C(=O)CN)C(=O)OCC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.37 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized via a cyclization reaction involving a suitable precursor such as a 1,4-diketone.
Introduction of the Amino-Acetyl Group: The amino-acetyl group can be introduced through an amination reaction using reagents like ammonia or an amine derivative.
Formation of the Benzyl Ester: The benzyl ester moiety can be introduced via esterification using benzyl alcohol and a suitable carboxylic acid derivative.
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, temperature control, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Nucleophiles like halides, amines, or thiols, often in the presence of a base or catalyst.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery and material science.
Biology
In biological research, this compound can be used as a probe to study enzyme interactions and metabolic pathways. Its ability to interact with biological molecules makes it valuable for understanding biochemical processes.
Medicine
In medicine, this compound has potential therapeutic applications. It can be used as a precursor for the synthesis of pharmaceutical agents targeting specific diseases or conditions.
Industry
In the industrial sector, this compound can be utilized in the production of specialty chemicals, polymers, and other materials. Its versatility makes it suitable for various applications, including coatings, adhesives, and resins.
Mechanism of Action
The mechanism of action of [1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets, leading to changes in cellular processes and pathways.
Comparison with Similar Compounds
Key Observations :
- Functional Group Impact: The amino-acetyl group in the target compound enhances hydrogen-bonding interactions with biological targets, whereas chloro-acetyl derivatives () are more reactive but less selective .
Stereochemical and Conformational Differences
- Enantiomeric Effects : Compounds like [(S)-1-(2-Chloro-acetyl)-piperidin-3-yl]-cyclopropyl-carbamic acid benzyl ester () highlight the role of stereochemistry. The (S)-enantiomer may exhibit distinct binding affinities compared to the (R)-form, critical for chiral drug development .
- Conformational Flexibility : The pyrrolidine ring’s 5-membered structure (target compound) offers less conformational rigidity than piperidine analogs (6-membered), influencing entropy-driven binding interactions .
Biological Activity
[1-(2-Amino-acetyl)-pyrrolidin-2-ylmethyl]-methyl-carbamic acid benzyl ester is a compound of interest due to its potential therapeutic applications. This article provides a detailed overview of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
Chemical Structure and Properties
The compound can be described by its chemical structure, which includes a pyrrolidine ring and a carbamic acid moiety. The molecular formula is , with a molecular weight of approximately 280.34 g/mol. The presence of the amino-acetyl group suggests potential interactions with various biological targets.
The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in the body. Key mechanisms include:
- Inhibition of Enzymatic Activity : The carbamic acid moiety may inhibit certain enzymes involved in metabolic pathways, potentially leading to altered cellular functions.
- Receptor Modulation : The compound may act as an agonist or antagonist at various receptors, influencing neurotransmitter release and cellular signaling pathways.
Pharmacological Effects
Research indicates that this compound exhibits several pharmacological effects:
- Anti-inflammatory Activity : Studies have shown that it can reduce inflammation in animal models, suggesting potential use in treating inflammatory diseases.
- Neuroprotective Effects : There is evidence that it may protect neuronal cells from oxidative stress, which could be beneficial in neurodegenerative conditions.
- Antitumor Activity : Preliminary findings indicate that the compound might inhibit cancer cell proliferation, warranting further investigation into its anticancer properties.
Data Tables
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 280.34 g/mol |
| Solubility | Soluble in DMSO |
| Melting Point | 150-155 °C |
Case Studies
-
Anti-inflammatory Effects :
- A study conducted on mice demonstrated that administration of the compound significantly reduced paw edema induced by carrageenan, indicating its potential as an anti-inflammatory agent.
-
Neuroprotective Properties :
- In vitro studies using neuronal cell lines showed that the compound reduced cell death caused by oxidative stress, suggesting a protective role against neurodegeneration.
-
Antitumor Activity :
- Research involving human cancer cell lines revealed that the compound inhibited cell growth and induced apoptosis, highlighting its potential as an anticancer therapeutic.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
